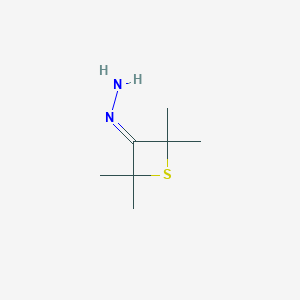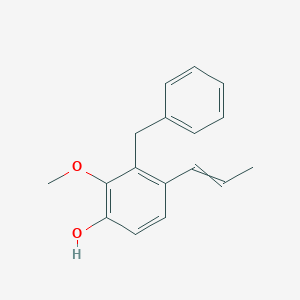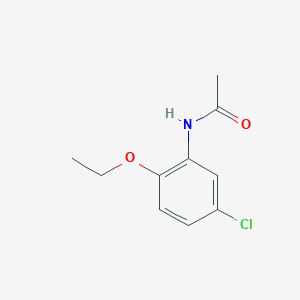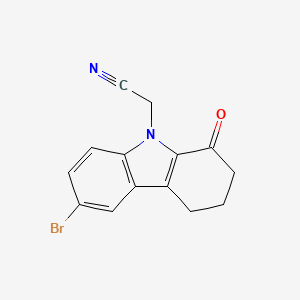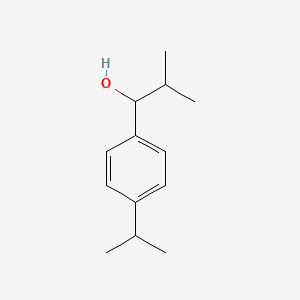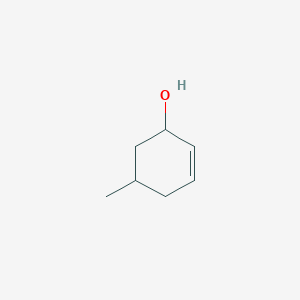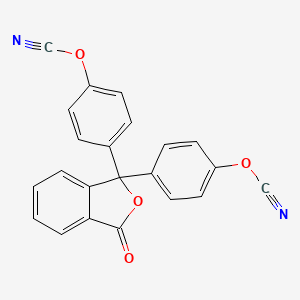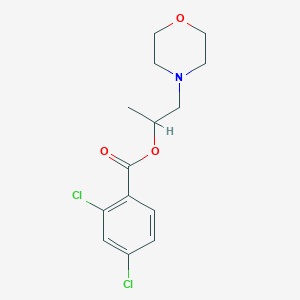
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a morpholine ring attached to a propan-2-yl group, which is further linked to a 2,4-dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate typically involves the reaction of 1-(Morpholin-4-yl)propan-2-ol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-(Morpholin-4-yl)propan-2-ol and 2,4-dichlorobenzoic acid.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions may require the use of strong bases or catalysts to facilitate the reaction.
Major Products Formed
Hydrolysis: 1-(Morpholin-4-yl)propan-2-ol and 2,4-dichlorobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, particularly those containing morpholine and benzoate functionalities.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-Morpholin-4-yl-3-(2-nitrophenoxy)-2-propanol: This compound shares the morpholine and propanol moieties but differs in the aromatic substitution.
N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide: Similar in having a morpholine ring and a propan-2-yl group but with different aromatic and amide functionalities.
Uniqueness
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate is unique due to the presence of the 2,4-dichlorobenzoate moiety, which imparts specific chemical and biological properties. The dichlorobenzene ring can participate in unique interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
431940-14-6 |
|---|---|
Molecular Formula |
C14H17Cl2NO3 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H17Cl2NO3/c1-10(9-17-4-6-19-7-5-17)20-14(18)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7,9H2,1H3 |
InChI Key |
AIKMXEUUCZWDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)

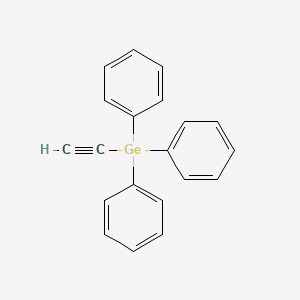
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
